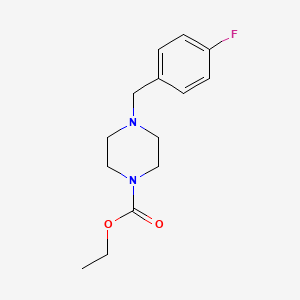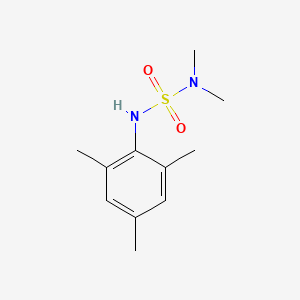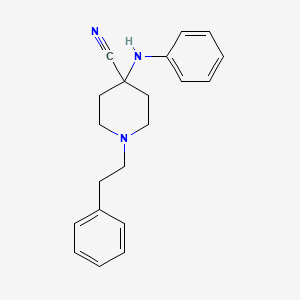
4-cyano-2-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-2-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CFBC and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of CFBC involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and microbial growth. CFBC has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
CFBC has been found to exhibit various biochemical and physiological effects such as induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to cell death. CFBC has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane and cell wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFBC has several advantages for lab experiments such as its high potency, selectivity, and stability. It is also relatively easy to synthesize and can be used in a wide range of assays. However, its limitations include its poor solubility in water and its potential toxicity, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the research on CFBC. One potential direction is to investigate its potential applications in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its potential as a material for the development of new sensors and electronic devices. Additionally, further research is needed to understand the structure-activity relationship of CFBC and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, CFBC is a promising compound that has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Future research on CFBC should focus on exploring its potential applications in the treatment of other diseases and its potential as a material for the development of new sensors and electronic devices.
Métodos De Síntesis
The synthesis of CFBC involves the condensation of 4-cyanobenzoyl chloride with 6-acetyl-2-fluorochromone in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final compound.
Aplicaciones Científicas De Investigación
CFBC has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-cyano-2-fluoro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O3/c18-14-7-10(9-19)1-4-13(14)17(22)20-12-3-5-15-11(8-12)2-6-16(21)23-15/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGLITCBYKNFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-2-fluoro-N-(2-oxo-2H-chromen-6-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)


![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)


![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)


![methyl ({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate](/img/structure/B5809092.png)
